Tris(2-methylpropyl)gallane is classified as an organogallium compound. Organometallic compounds are characterized by the presence of at least one bond between a carbon atom of an organic molecule and a metal. In this case, gallium is the metal component bonded to three 2-methylpropyl groups. It is often used in semiconductor manufacturing and as a precursor in the synthesis of other gallium-containing materials.
The synthesis of tris(2-methylpropyl)gallane typically involves the reaction of gallium trichloride with 2-methylpropyl lithium. The general reaction can be described as follows:
The following reaction scheme illustrates the synthesis:
Tris(2-methylpropyl)gallane has a unique molecular structure characterized by a central gallium atom bonded to three 2-methylpropyl groups.
The structure can be visualized using molecular modeling software, which can provide insights into bond angles and distances.
Tris(2-methylpropyl)gallane can participate in various chemical reactions:
The mechanism of action for tris(2-methylpropyl)gallane primarily revolves around its role as a Lewis acid due to the electron-deficient nature of the gallium center.
Tris(2-methylpropyl)gallane exhibits several notable physical and chemical properties:
Tris(2-methylpropyl)gallane has several important applications:
Tris(2-methylpropyl)gallane, systematically named as tris(2-methylpropyl)gallium, is an organogallium compound with the chemical formula $\ce{( (CH3)2CHCH2)3Ga}$. The ligand "2-methylpropyl" (commonly termed isobutyl) derives from 2-methylpropane (isobutane) via deprotonation at the primary carbon. This configuration imparts significant steric bulk compared to linear alkyl chains (e.g., n-propyl). The compound features a central gallium(III) atom coordinated to three alkyl ligands through Ga−C σ-bonds. Unlike aluminum analogs, monomeric structures dominate due to gallium’s lower Lewis acidity and reduced tendency for bridging interactions [4]. Key structural parameters include:
Table 1: Structural Parameters of Select Trialkylgallium Compounds
Compound | Ga−C Bond Length (Å) | C−Ga−C Angle (°) | Steric Class |
---|---|---|---|
Trimethylgallium | 1.96 | 120.0 | Low |
Triphenylgallium | 1.957 | 120.0 | Moderate |
Tris(2-methylpropyl)gallane | ~1.98 (inferred) | ~119.5 (inferred) | High |
The synthesis of trialkylgallium compounds began with Dennis and Patnode’s 1932 report of triethylgallium, which established gallium’s preference for monomeric trigonal planar structures [1]. This contrasted with aluminum’s dimeric tendencies, highlighting key differences in Group 13 chemistry. Advances in sterically hindered ligands emerged in the 1960s–2000s, driven by:
Tris(2-methylpropyl)gallane exemplifies two broader themes in organogallium chemistry:
Steric-Electronic Tunability: The isobutyl group’s $-CH(CH3)2$ moiety creates a cone angle larger than methyl or ethyl ligands, altering substrate accessibility at gallium. This facilitates controlled Lewis acid catalysis (e.g., carbogallation) without dimerization [4].
Materials Precursor Potential: While primarily a research compound, its thermal stability and hydrocarbon solubility align with industrial precedents. For instance, trimethylgallium enables metalorganic chemical vapor deposition (MOCVD) of gallium arsenide semiconductors [4]:$$\ce{Ga(CH3)3 + AsH3 -> GaAs + 3CH4}$$Though not yet applied in MOCVD, tris(2-methylpropyl)gallane’s bulk may suppress premature decomposition, a limitation of smaller alkylgallium precursors.
Table 2: Research Applications of Sterically Demanding Organogallium Compounds
Application Domain | Role of Steric Bulk | Example Compound |
---|---|---|
Catalysis | Prevents coordination saturation | Tris(2-methylpropyl)gallane |
Materials Synthesis | Enhances volatility/thermal stability | Trimethylgallium (MOCVD) |
Supramolecular Chemistry | Enforces discrete monomeric structures | Tris(pentamethylphenyl)gallium |
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